molecular formula C26H18F2N2OS2 B15017764 4-(4-Fluorophenyl)-2-{[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile

4-(4-Fluorophenyl)-2-{[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile

Cat. No.: B15017764
M. Wt: 476.6 g/mol
InChI Key: NMCOHIHXDFYPFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorophenyl)-2-{[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with fluorophenyl, thiophenyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-{[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines under acidic or basic conditions.

    Introduction of Fluorophenyl Groups: The fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

    Attachment of the Thiophenyl Group: The thiophenyl group can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene derivatives.

    Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biology and medicine, this compound may exhibit pharmacological properties such as anti-inflammatory, anticancer, or antimicrobial activities. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-{[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorophenyl and thiophenyl groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenyl)-2-{[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carboxamide
  • 4-(4-Fluorophenyl)-2-{[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-methanol

Uniqueness

The unique combination of fluorophenyl, thiophenyl, and carbonitrile groups in 4-(4-Fluorophenyl)-2-{[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile imparts distinct chemical and physical properties. These features make it a versatile compound for various applications, distinguishing it from similar compounds.

Properties

Molecular Formula

C26H18F2N2OS2

Molecular Weight

476.6 g/mol

IUPAC Name

4-(4-fluorophenyl)-2-[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl-6-thiophen-2-ylpyridine-3-carbonitrile

InChI

InChI=1S/C26H18F2N2OS2/c27-19-9-5-17(6-10-19)21-15-23(25-4-2-13-32-25)30-26(22(21)16-29)33-14-1-3-24(31)18-7-11-20(28)12-8-18/h2,4-13,15H,1,3,14H2

InChI Key

NMCOHIHXDFYPFD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)F)C#N)SCCCC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.